molecular formula C10H8ClNO B155800 (2-Chloroquinolin-3-yl)methanol CAS No. 125917-60-4

(2-Chloroquinolin-3-yl)methanol

Cat. No. B155800
M. Wt: 193.63 g/mol
InChI Key: XLSKEUSDSZNPLA-UHFFFAOYSA-N
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Description

(2-Chloroquinolin-3-yl)methanol (QA) is a compound that has been used as a capping agent to obtain well-dispersed TiO2 nanoparticles with controlled phase structure and enhanced optical properties. The use of QA in the synthesis of brookite-type titanium dioxide nanoparticles has been shown to result in higher band gap energy and lower electron-hole recombination compared to pure TiO2 .

Synthesis Analysis

The synthesis of compounds related to (2-Chloroquinolin-3-yl)methanol involves various methods. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which shares a similar quinoline structure, was achieved through acid-catalyzed esterification conditions with methanol . This demonstrates the reactivity of chloroquinoline compounds under esterification conditions and their potential to form esters.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Chloroquinolin-3-yl)methanol has been characterized in several studies. For example, the crystal structure of a methanol solvate of a dichloroquinoline derivative was determined, showing the molecule in the keto form with specific bond angles and intramolecular hydrogen bonding . This provides insight into the potential structural characteristics of QA and related compounds.

Chemical Reactions Analysis

The reactivity of chloroquinoline compounds in chemical reactions has been explored, particularly in the context of methoxydechlorination. The kinetics of this reaction for 2-chloroquinolines in methanol have been studied, revealing the influence of meta-substituents on the reaction rate and selectivity . This suggests that (2-Chloroquinolin-3-yl)methanol could also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Chloroquinolin-3-yl)methanol and related compounds are influenced by their molecular structure. For instance, the formation of base-paired hydrogen-bonded dimers in the solid state has been observed for a 4-amino-2-chloroquinazoline methanol solvate, which could imply similar hydrogen bonding capabilities for QA . The optical properties of TiO2 nanoparticles capped with QA have been characterized, indicating that the compound can affect the electronic properties of materials it is associated with .

Scientific Research Applications

Application 1: Regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with N-heterocyclic compounds using the Mitsunobu reagent

  • Summary of the Application: This research focuses on the Mitsunobu reaction, a well-established fundamental reaction widely applied in organic synthesis. The study involves the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with nitrogen heterocyclic compounds .
  • Methods of Application or Experimental Procedures: Under Mitsunobu conditions, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .
  • Results or Outcomes: The study attempted to couple two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .

Application 2: Oxidation to 2-chloroquinoline-3-carbaldehyde

  • Summary of the Application: This application involves the oxidation of the alcoholic side chain of (2-chloroquinolin-3-yl)methanol to produce 2-chloroquinoline-3-carbaldehyde . This compound can be used as a building block in the synthesis of various bioactive molecules.
  • Methods of Application or Experimental Procedures: The oxidation process is carried out using diethyl diazene-1,2-dicarboxylate (DEAD) and a catalytic amount of zinc bromide in Ph-CH3 at refluxing temperature for 2 hours .
  • Results or Outcomes: The oxidation of (2-chloroquinolin-3-yl)methanol yields 2-chloroquinoline-3-carbaldehyde in an 86% yield .

Application 3: Functionalized Quinoline Motifs

  • Summary of the Application: This application involves the use of functionalized quinoline motifs, including (2-chloroquinolin-3-yl)methanol, in the development of new drugs . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Results or Outcomes: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Future Directions

Quinoline derivatives, including “(2-Chloroquinolin-3-yl)methanol”, have been the subject of extensive research due to their broad spectrum of bioactivity. Future research may focus on the development of novel quinoline-based drugs and the exploration of their therapeutic potential . The recent advances in the chemistry of quinoline motifs may pave the way for the development of efficient building blocks for natural product synthesis .

properties

IUPAC Name

(2-chloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKEUSDSZNPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359000
Record name (2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroquinolin-3-yl)methanol

CAS RN

125917-60-4
Record name (2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroquinolin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.21 mmol) in anhydrous ethanol (20 mL) at 0° C., was added sodium borohydride (0.197 g, 5.21 mmol). The reaction mixture was stirred at the same temperature for 1 hour. After completion of the reaction, as monitored by TLC and HPLC, the reaction mixture was quenched with water. The solvent was evaporated, and the crude residue was extracted with dichloromethane. The organic layer was washed with water and brine and dried over anhydrous sodium sulfate to provide the (2-chloroquinolin-3-yl)methanol as a white solid (0.96 g, 95% yield); M+ 193.64.
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Roopan, FR Khan, J Jin - Chemical Papers, 2011 - degruyter.com
The Mitsunobu reaction is a well-established fundamental reaction and has been widely applied in organic synthesis. In this paper, under Mitsunobu conditions dehydration proceeds …
Number of citations: 5 www.degruyter.com
HBV Sowmya, TH Suresha Kumara… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the molecules of the title compounds, methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate, C18H13BrClNO3, (I), methyl 5-bromo-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]…
Number of citations: 1 scripts.iucr.org
SM Roopan, FRN Khan, JS Jin - Pakistan Journal of …, 2013 - search.ebscohost.com
The larvicidal effect of series of 3-[(2-chloroquinolin-3-yl) methyl] quinazolin-4 (3H)-ones, 5a-e, against Chironomus tentans Fabricius has been investigated. The results showed that …
Number of citations: 8 search.ebscohost.com
DV Jawale, UR Pratap, RA Mane - Bulletin of the Korean Chemical …, 2011 - koreascience.kr
Synthetic route has been developed for the synthesis of new (Z)-5-[4-(2-chloroquinolin-3-yl) methoxy] benzyl-idinethiazolidine-2, 4-diones (6a-h) starting from 2-chloro-3-hydroxymethyl …
Number of citations: 7 koreascience.kr
SM Roopan, FR Nawaz Khan - Chemical Papers, 2010 - Springer
For the first time, synthesis of AB ring core of camptothecin synthons such as (2-chloroquinolin-3-yl)methanols (Va-Vg) using zinc oxide nanoparticles is reported. The desired attractive …
Number of citations: 56 link.springer.com
S Tabassum, THS Kumara, JP Jasinski… - Journal of Molecular …, 2014 - Elsevier
In this study, a series of nine novel 2-chloroquinolin-3-yl ester derivatives have been synthesized via a two-step protocol from 2-chloroquinoline-3-carbaldehyde. The structures of all …
Number of citations: 34 www.sciencedirect.com
PB Guje, AB Chidrawar, SB Patwari… - Chemistry & Biology …, 2020 - cbijournal.com
… Thionyl chloride (2mL) in dichloromethane 5mLwas added dropwise in stirred solution of 2-chloroquinolin-3-yl- methanol 1.75 gm, 9 mmol in 10 mL dichloromethane. The reaction …
Number of citations: 5 cbijournal.com
K Mahesh, K Ravi, PK Rathod… - New Journal of Chemistry, 2020 - pubs.rsc.org
The efficient and convenient synthesis of a new fused heterocyclic scaffold comprising three different heterocycles, viz., quinolines, azepines/oxepines and triazoles is reported from …
Number of citations: 7 pubs.rsc.org
DV Jawale, UR Pratap, AA Mulay, JR Mali… - Journal of Chemical …, 2011 - Springer
A convenient multi step synthetic protocol for new dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety has been developed from 2-chloro-3-formyl quinolines. The last step …
Number of citations: 20 link.springer.com
T Aravinda, HS Bhojya Naik… - International Journal of …, 2009 - Springer
We present, simple approach for the accession of 1,2,3-triazole fused quinoline peptide analogues from 3-(azidomethyl)-2-chloroquinoline in a three-step mechanistic pathway. The UV–…
Number of citations: 27 link.springer.com

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